2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a complex organic molecule that contains a thieno[2,3-d][1,3]oxazin-4-one core structure. This core is fused with a phenyl ring and a 4-tert-butylphenyl group. Compounds with similar structures are often studied for their potential applications in various fields, such as medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through palladium-catalyzed reactions . For instance, a palladium-catalyzed strategy via tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides has been developed .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The thieno[2,3-d][1,3]oxazin-4-one core is a heterocyclic structure that contains sulfur, nitrogen, and oxygen atoms. The phenyl ring and the 4-tert-butylphenyl group are aromatic structures that contribute to the overall stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic core and the aromatic rings. The electron-donating and electron-withdrawing properties of these groups could affect the types of reactions this compound can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic core and the aromatic rings could affect its solubility, stability, and reactivity .
Scientific Research Applications
Photochemical and Thermal Synthesis
A study by Bonnet et al. (2003) details the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, emphasizing the stability of these complexes under irradiation and their potential application across a range of ligands. This suggests the versatility of thieno[2,3-d][1,3]oxazin-4-ones in forming stable, photochemically active complexes (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Enzyme Inhibition
Research on thieno[2,3-d][1,3]oxazin-4-ones demonstrates their potential as inhibitors for human leukocyte elastase, an enzyme involved in inflammatory responses. Gütschow and Neumann (1998) synthesized and evaluated a series of these compounds, showcasing their inhibitory activity and highlighting the role of specific substituents in enhancing potency (Gütschow & Neumann, 1998).
Electrochromic Materials
Sotzing, Reynolds, and Steel (1996) explored electrochromic conducting polymers through the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers. This work underlines the electroactive and stable nature of these polymers, which could be relevant for the development of electrochromic devices, suggesting that derivatives of thieno[2,3-d][1,3]oxazin-4-ones might possess useful electrochemical properties (Sotzing, Reynolds, & Steel, 1996).
Antibacterial and Larvicidal Activities
Kumara et al. (2015) prepared novel derivatives with potential antimicrobial and mosquito larvicidal activities. This suggests that compounds structurally related to 2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one could be explored for their efficacy in controlling microbial growth and mosquito populations, contributing to public health and pest control efforts (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015).
Mechanism of Action
Mode of Action
It is known that the compound can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes
Biochemical Pathways
Its use in the fabrication of electronic devices suggests that it may influence pathways related to electron transport
Result of Action
It is known that the compound can enhance the efficiency of multilayer polymer light-emitting diodes when used as a hole-blocking material
Action Environment
Its use in electronic devices suggests that it may be stable under a variety of conditions
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-phenylthieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c1-22(2,3)16-11-9-15(10-12-16)19-23-20-18(21(24)25-19)17(13-26-20)14-7-5-4-6-8-14/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKZKTVVDOFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.